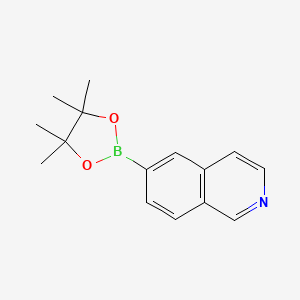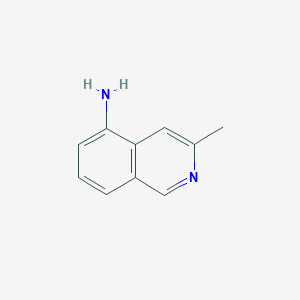
3-Methylisoquinolin-5-amine
Overview
Description
3-Methylisoquinolin-5-amine is an organic compound with the CAS Number: 54410-17-2 and Molecular Weight: 158.2 . It is also known by its IUPAC Name as 3-methyl-5-isoquinolinamine .
Molecular Structure Analysis
The molecular structure of 3-Methylisoquinolin-5-amine is represented by the InChI Code: 1S/C10H10N2/c1-7-5-9-8 (6-12-7)3-2-4-10 (9)11/h2-6H,11H2,1H3 . This indicates that the compound has a double-ring structure containing a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
3-Methylisoquinolin-5-amine is a solid substance . Its exact physical and chemical properties such as color, density, hardness, melting point, and boiling point are not available in the search results.Scientific Research Applications
Synthesis Techniques and Chemical Transformations
3-Methylisoquinolin-5-amine is a compound that has seen various applications in chemical synthesis and transformations. Notably, it can be synthesized through palladium-catalyzed tandem C-H allylation/intermolecular amination and aromatization, highlighting its importance in creating diverse 3-methylisoquinoline derivatives (Chen et al., 2021). This process underscores its versatility in organic synthesis, enabling the production of novel compounds with potential applications in various fields, including pharmaceuticals and materials science.
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, 3-Methylisoquinolin-5-amine derivatives have been explored for their potential in drug development. One study focused on the rapid synthesis of 3-aminoisoquinoline-5-sulfonamides, a process that underscores the adaptability of 3-methylisoquinolin-5-amine in generating compounds related to known kinase inhibitors (Proisy et al., 2009). These kinase inhibitors are critical in the development of targeted cancer therapies, illustrating the compound's potential impact in creating new treatment options.
Alkaloid Biosynthesis and Natural Product Chemistry
3-Methylisoquinolin-5-amine also plays a role in the biosynthesis of alkaloids, a class of naturally occurring compounds known for their pharmacological activities. The isolation and characterization of N-methyltransferases involved in the biosynthesis of benzylisoquinoline alkaloids, including those related to 3-methylisoquinolin-5-amine, provide insights into the enzymatic pathways that lead to the production of these complex molecules (Morris & Facchini, 2016). Understanding these pathways is crucial for the development of biotechnological approaches to produce alkaloid-based drugs and other valuable natural products.
Environmental and Green Chemistry Applications
Moreover, 3-Methylisoquinolin-5-amine derivatives have been synthesized using environmentally friendly methods, emphasizing the compound's relevance in green chemistry. An example is the three-component reaction with o-alkynylbenzaldehydes, primary amines, and pronucleophiles, which proceeds without the need for catalysts under mild conditions, yielding 1,2-dihydroisoquinoline derivatives (Asao et al., 2006). This method highlights the ongoing efforts to develop sustainable and less harmful chemical synthesis processes.
Safety And Hazards
The safety information available indicates that 3-Methylisoquinolin-5-amine has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
3-methylisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLKOMXEZYQQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480680 | |
| Record name | 3-methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisoquinolin-5-amine | |
CAS RN |
54410-17-2 | |
| Record name | 3-methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylisoquinolin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)
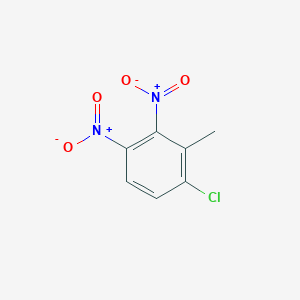
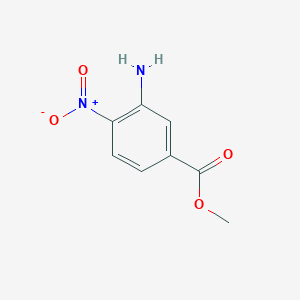

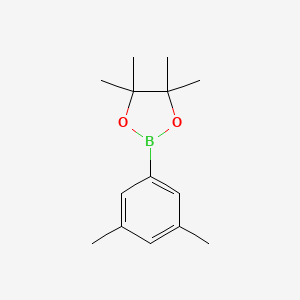
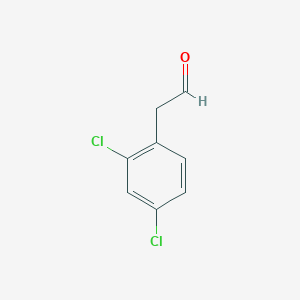
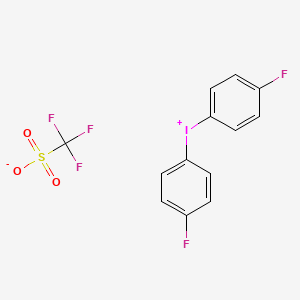
![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)
![7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1356974.png)
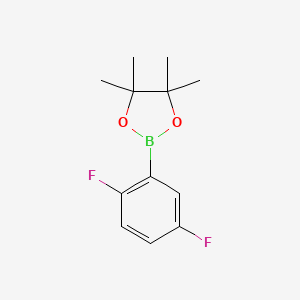
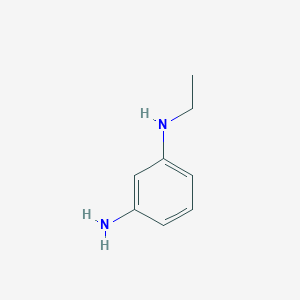
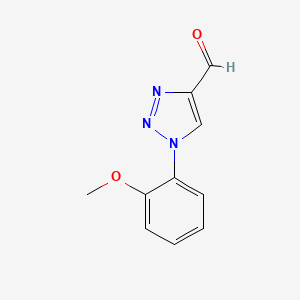
![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)
